2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

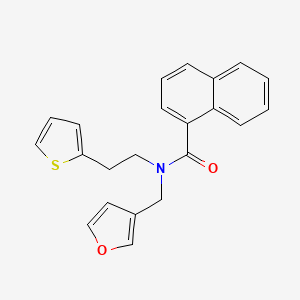

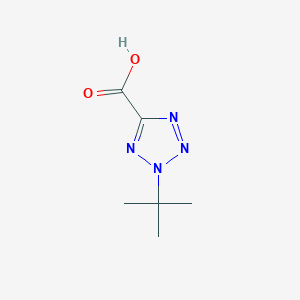

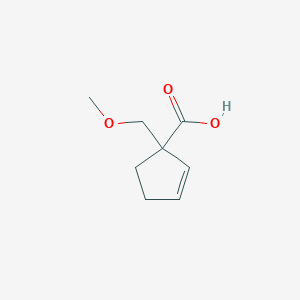

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a derivative of carboxylic acid . It is a white to off-white powder or crystal . The CAS Number is 1547646-28-5 and its molecular weight is 170.17 . It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” consists of a tetrazole ring, which is a heteroaromatic system containing the maximum number of nitrogen atoms . This leads to extreme values of acidity, basicity, and complex formation constants .Chemical Reactions Analysis

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .Physical And Chemical Properties Analysis

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a white to off-white powder or crystal . It has a molecular weight of 170.17 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Molecular Self-Assembly and Hydrogen Bonding

One application area of related compounds involves the exploration of molecular self-assembly processes directed by hydrogen bonding. For example, research on similar compounds, like tert-butylbenzoic acid derivatives, has demonstrated their ability to interact with other molecules to form host–guest complexes. These complexes then self-assemble into layered molecular arrays, showcasing an intricate network of hydrogen bonds, which could be relevant for the development of new molecular materials with specific electronic or optical properties (Armstrong et al., 2002).

Chiral Synthesis and Drug Development

Another application pertains to chiral synthesis, where derivatives of tert-butyl tetrazole are used as chiral auxiliaries or building blocks in the synthesis of enantiomerically pure compounds. These processes are vital in drug development, as the chirality of a drug can significantly impact its efficacy and safety. The synthesis and applications of chiral auxiliaries demonstrate the role of tert-butyl tetrazole derivatives in enabling the preparation of specific enantiomers of pharmaceutical compounds (Studer et al., 1995).

Steric Effects in Chemical Reactions

Research has also delved into the steric effects and the steric inhibition of resonance in molecules similar to 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Understanding these effects is crucial for the design of molecules with desired reactivity and stability, impacting the synthesis of novel compounds and materials (Böhm & Exner, 2001).

Material Science and Sensor Development

In the field of material science, derivatives of tert-butyl tetrazole have been explored for the creation of metal-organic frameworks (MOFs) and other coordination compounds. These materials find applications in catalysis, gas storage, and separation technologies. For instance, research on zinc complexes involving tert-butyl isophthalato indicates the potential of these compounds in constructing frameworks with interesting structural and functional properties (Xu & Tang, 2010).

Safety And Hazards

The safety information for “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” includes hazard statements H315-H319-H228, indicating that it can cause skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames, and using protective equipment .

Future Directions

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have potential for further development in the synthesis of new types of electroconductive and high energetic polymers .

properties

IUPAC Name |

2-tert-butyltetrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXPRLZWGWNEAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |

CAS RN |

1547646-28-5 |

Source

|

| Record name | 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)

![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)

![3-({[(4-chlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2879699.png)

![(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2879705.png)

![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)